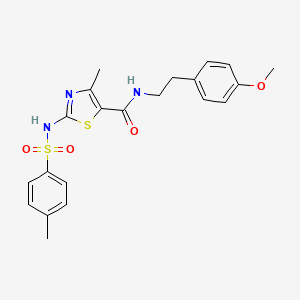

N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S2/c1-14-4-10-18(11-5-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-8-17(28-3)9-7-16/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZCOAOXOICCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives are known to interact with various enzymes and protein receptors due to their special spectral features and electron-rich environment.

Biochemical Pathways

Thiazole derivatives have been found to inhibit the bacterial nucleic acid and proteins synthesis, block the polymerization of α- and β-tubulin subunits, and disrupt microtubule function in eukaryotic organisms such as fungi, protozoa, and helminths.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biological Activity

N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound involves a multi-step reaction process. Key steps include the formation of the thiazole ring and subsequent modifications to introduce the methoxy and sulfonamide groups. The synthesis can be summarized as follows:

- Formation of Thiazole Ring : The initial step typically involves the reaction of appropriate thioketones with amines to form thiazoles.

- Substitution Reactions : The introduction of the methoxy group and sulfonamide moiety through electrophilic aromatic substitution or nucleophilic attack.

- Final Purification : The product is purified using techniques such as recrystallization or chromatography.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells at the G2/M phase, thereby inducing apoptosis .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

Metabolic Effects

The compound has also been evaluated for its α-glucosidase inhibition activity, which is crucial for managing diabetes. In vitro studies demonstrated that it exhibits a lower IC50 value compared to acarbose, a standard antidiabetic drug, indicating superior efficacy in inhibiting α-glucosidase activity .

Table 2: α-Glucosidase Inhibition Activity

| Compound Name | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| N-(4-methoxyphenethyl)-thiazole | 286.39 ± 17.67 | Acarbose | 475.65 ± 18.88 |

| Other Related Compounds | Varies | - | - |

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins such as α-glucosidase. The docking results indicate that the compound forms several interactions with key active site residues, including hydrogen bonds and hydrophobic interactions, which contribute to its inhibitory activity .

Case Studies

In vivo studies on related thiazole compounds have shown promising results in cancer xenograft models, demonstrating significant tumor growth inhibition without evident neurotoxicity . These findings suggest that compounds like N-(4-methoxyphenethyl)-thiazole may serve as effective therapeutic agents against various cancers.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that compounds with thiazole structures often demonstrate antimicrobial properties. The incorporation of sulfonamide groups enhances these effects. For instance:

- Mechanism : The compound may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis.

- Activity Spectrum :

- Effective against both Gram-positive and Gram-negative bacteria.

- Exhibited moderate to strong antibacterial activity in various studies.

Antimicrobial Activity Data Table

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| N-(4-methoxyphenethyl)-... | Moderate | Strong | Inhibition of DHPS |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Anticancer Activity

The thiazole moiety is also linked to notable anticancer properties. Studies have shown that this compound can affect cancer cell lines through various mechanisms:

- Mechanism : Inhibition of tubulin polymerization leading to cell cycle arrest.

- Cell Lines Tested : Significant effects observed in breast cancer (MCF7) and prostate cancer cell lines.

Case Study: Antiproliferative Effects

- Compound Tested : N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

- Cell Lines : MCF7 (breast cancer), prostate cancer

- Results : IC50 values in the low nanomolar range indicating potent activity against cancer cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:

- Substitution Patterns : Para-substituted phenyl rings enhance biological activity.

- Thiazole Ring Modifications : Electron-donating groups increase cytotoxicity.

- Linker Variations : Alterations between the thiazole and sulfonamide moieties can modulate potency.

Q & A

Basic: What are the typical synthetic routes for N-(4-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide?

Answer:

The synthesis of thiazole-5-carboxamide derivatives typically involves multi-step reactions:

Thiazole ring formation : Thiourea reacts with α-haloketones under acidic/basic conditions to form the thiazole core .

Sulfonamide coupling : A sulfonyl chloride intermediate reacts with an amine (e.g., 4-methoxyphenethylamine) in THF, requiring 48-hour stirring and purification via flash chromatography .

Carboxamide formation : Acid chloride derivatives (e.g., 4-methylthiazole-5-carboxylic acid chloride) are coupled with amines using coupling agents like EDCI under inert conditions .

Key characterization: H NMR, ESI-MS, and IR are used to confirm structural integrity .

Advanced: How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?

Answer:

Optimization strategies include:

- Temperature control : Maintaining 0–5°C during sulfonyl chloride activation reduces side reactions .

- Solvent selection : THF or DMF enhances solubility of aromatic amines, improving reaction kinetics .

- Catalyst use : Triethylamine (TEA) as a base neutralizes HCl byproducts, driving the reaction forward .

- Purification : Flash chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) resolves unreacted sulfonyl chloride .

Data from similar compounds: Yields increased from 57% to 75% when TEA was added incrementally .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Essential techniques:

- H NMR : Assigns protons on the thiazole ring (δ 7.5–8.5 ppm), methoxyphenethyl group (δ 3.7–4.2 ppm), and sulfonamide NH (δ 10–11 ppm) .

- ESI-MS : Confirms molecular weight (e.g., [M+H] peaks) and detects fragmentation patterns .

- IR spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm) and carboxamide C=O (~1650 cm) .

Note: Microanalysis (C, H, N) is required for novel compounds to validate purity .

Advanced: How can discrepancies in 1^11H NMR data between synthetic batches be resolved?

Answer:

Common causes and solutions:

- Tautomerism : Thiazole protons may shift due to keto-enol tautomerism. Use DMSO-d6 to stabilize the preferred tautomer .

- Impurities : Residual solvents (e.g., THF) or unreacted amines alter peak integration. Repurify via preparative HPLC .

- Dynamic effects : Variable temperature NMR (e.g., 25°C vs. 40°C) resolves overlapping peaks from rotational isomers .

Case study: A 0.2 ppm shift in NH protons was traced to residual HCl; neutralization with NaHCO3 eliminated the issue .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

Standard assays include:

- Anticancer screening : NCI-60 cell line panel for IC determination, with melanoma and breast cancer lines as primary targets .

- Antimicrobial testing : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) at 10–100 µM concentrations .

Note: Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) validate assay conditions .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced potency?

Answer:

Key SAR insights from analogous compounds:

- Methoxy position : Para-substitution on the phenethyl group improves membrane permeability vs. ortho-substitution .

- Sulfonamide substituents : Electron-withdrawing groups (e.g., CF) on the phenyl ring enhance enzyme binding .

- Thiazole methylation : 4-Methyl substitution increases metabolic stability by reducing CYP450 oxidation .

Case study: Replacing 4-methyl with CF in a thiazole analog improved anticancer activity 3-fold .

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

Answer:

Methodology:

Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 3LN1 for kinases) to identify key interactions (e.g., hydrogen bonds with sulfonamide) .

MD simulations : GROMACS simulations (100 ns) assess stability of the ligand-protein complex in aqueous environments .

QSAR models : ML-based models correlate substituent electronegativity with IC values .

Validation: Predicted binding free energies within 2 kcal/mol of experimental data are considered reliable .

Advanced: How to address contradictions in reported biological activity data across studies?

Answer:

Strategies to resolve discrepancies:

- Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays .

- Batch variability : Characterize synthetic batches via HPLC purity (>98%) and elemental analysis .

Example: A 10-fold difference in IC against MCF-7 cells was traced to fetal bovine serum lot variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.